4-(6-Cyano-2-pyridyloxy)aniline
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Overview
Description
6-(4-aminophenoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H9N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-aminophenoxy)pyridine-2-carbonitrile typically involves a multi-step process. One common method is the condensation of 4-aminophenol with 2-chloropyridine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(4-aminophenoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(4-aminophenoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-aminophenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-diphenyl-pyridine-3-carbonitrile: Known for its use as a fluorescent molecular sensor and photopolymerization initiator.
4-(4-aminophenoxy)pyridine-2-carbonitrile: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness
6-(4-aminophenoxy)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research .
Properties
Molecular Formula |
C12H9N3O |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-(4-aminophenoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c13-8-10-2-1-3-12(15-10)16-11-6-4-9(14)5-7-11/h1-7H,14H2 |
InChI Key |
FPBQJBMCQGADBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)N)C#N |
Origin of Product |
United States |
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